PhenoFluor(c)Mix

描述

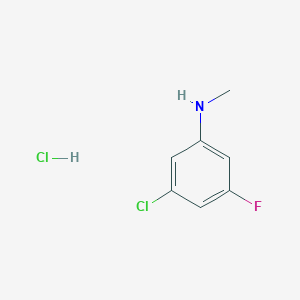

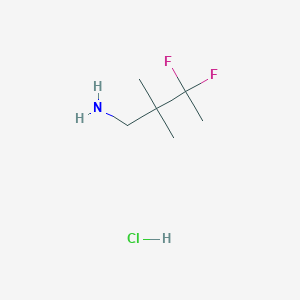

PhenoFluor©Mix is a stable reagent used for the deoxyfluorination of phenols . It is a mixture of N,N’-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF in a 1:2 weight ratio . It is particularly useful for deoxyfluorination of phenols, including electron-deficient, electron-rich, and heterocyclic phenols .

Synthesis Analysis

PhenoFluor©Mix is synthesized on a decagram scale and formulated as a toluene solution . This formulation helps to overcome challenges associated with the moisture sensitivity of the reagent . The synthesis process involves nucleophilic fluorination of the chloroimidazolium salt with CsF .Molecular Structure Analysis

The molecular structure of PhenoFluor©Mix is represented by the SMILES string[Cs]F.Cl[C+]1=NC)C=CC=C2C(C)C)C=CN1C3=C(C(C)C)C=CC=C3C(C)C.[Cl-] . Chemical Reactions Analysis

PhenoFluor©Mix is used for the deoxyfluorination of phenols . It reacts with phenolic hydroxyl groups and aliphatic hydroxyl groups to give the corresponding fluorides .Physical And Chemical Properties Analysis

PhenoFluor©Mix is a powder with a melting point of 228.65 °C .科学研究应用

实用的化学选择性脱氟

PhenoFluorMix,N,N'-1,3-双(2,6-二异丙苯基)氯咪唑鎓氯化物和 CsF 的组合,用于酚和杂环的脱氟。它克服了与 PhenoFluor 相关的氢解挑战,在空气中稳定,并且可以按十克规模制备。该试剂适用于各种酚和杂环 (Fujimoto & Ritter, 2015)。

协同亲核芳香取代

PhenoFluorMix 通过单一的四元中性过渡态实现协同亲核芳香取代反应 (CSNAr)。这种方法不同于传统的 SNAr 化学,并且对底物具有更高的耐受性。它允许酚和醇的脱氟,并且由于其较高的官能团耐受性和可靠的副产物特性,在合成用于 PET 成像的 18F 标记分子中特别有用 (Neumann & Ritter, 2017)。

PhenoFluor:新配方和应用

已经开发出 PhenoFluor 的新甲苯溶液配方,降低了对水分的敏感性,并扩展了其在杂芳族中的用途。配方上的这一进步标志着 PhenoFluorMix 在科学研究中的实际应用和范围的增强 (Fujimoto, Becker, & Ritter, 2014)。

醇的脱氟

AlkylFluor,一种 PhenoFluor 的新型盐类似物,已被引入用于醇的脱氟。该方法对各种醇底物显示出高收率和实用性,代表了 PhenoFluorMix 应用范围的扩展 (Goldberg, Shen, Li, & Ritter, 2016)。

作用机制

Target of Action

PhenoFluor©Mix, developed by the Ritter group , is primarily targeted at hydroxyl groups in chemical compounds. It is utilized on aromatic hydroxyl groups and is a reagent for the deoxyfluorination of phenols, including electron-deficient, electron-rich, and heterocyclic phenols .

Mode of Action

PhenoFluor©Mix interacts with its targets (hydroxyl groups) to perform deoxyfluorination, which is the replacement of a hydroxyl group (OH) with a fluorine atom (F). This interaction results in the formation of aryl fluorides from phenols .

Biochemical Pathways

The biochemical pathway involved in the action of PhenoFluor©Mix is the deoxyfluorination of phenols. This process involves the replacement of a hydroxyl group with a fluorine atom, leading to the formation of aryl fluorides . The downstream effects of this pathway can vary depending on the specific phenol substrate being modified.

Pharmacokinetics

It’s worth noting that the operational simplicity and scalability of deoxyfluorination with phenofluor©mix suggest that it could have favorable pharmacokinetic properties in terms of bioavailability.

Result of Action

The primary result of the action of PhenoFluor©Mix is the formation of aryl fluorides from phenols . This transformation is achieved through a high-yield, one-step, ipso substitution reaction . The method is operationally simple, regiospecific, scalable, and compatible with a variety of functional groups including amines, aldehydes, and heterocycles .

Action Environment

PhenoFluor©Mix is less reactive to moisture and more stable in air than conventional deoxyfluorinating reagents . This stability lends to easier handling and use, suggesting that environmental factors such as humidity and air exposure have less influence on the compound’s action, efficacy, and stability .

未来方向

属性

IUPAC Name |

cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNDOFVAHQKSBA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36Cl2CsFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)

![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)

![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)

![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)

![2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1435890.png)

![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)

![N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1435901.png)

![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)